molecular formula C14H17F2N3O4S B14798580 1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid

1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid

Cat. No.: B14798580
M. Wt: 361.37 g/mol
InChI Key: KPGGOMCSEJFAFT-UHFFFAOYSA-N
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Description

1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile is a fluorinated pyrrolidine derivative with a carbonitrile group and an aminoacetyl side chain. Its (S)-enantiomer (CAS: 1448440-39-8) is widely used as a chiral intermediate in synthesizing radiopharmaceuticals targeting fibroblast activation protein (FAP), such as ⁶⁸Ga-labeled tracers (e.g., AV02053, AV02070) . The compound’s fluorination enhances metabolic stability and binding specificity to FAP, a marker overexpressed in tumor stroma . When paired with counterions like hydrochloric acid, it forms a hydrochloride salt (CAS: 1448440-51-4) with a molecular weight of 225.62 g/mol and storage requirements under inert atmosphere at 2–8°C .

Properties

IUPAC Name

1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O.C7H8O3S/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;1-6-2-4-7(5-3-6)11(8,9)10/h5H,1,3-4,11H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGGOMCSEJFAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(N(CC1(F)F)C(=O)CN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the aminoacetyl and difluoropyrrolidine groups. The final step involves the addition of the 4-methylbenzenesulfonate group under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-microbial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile (free base) C₇H₉F₂N₃O 189.16 Fluorinated pyrrolidine core; chiral carbon; aminoacetyl side chain. FAP-targeted radiopharmaceutical synthesis .
(S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride C₇H₁₀ClF₂N₃O 225.62 Hydrochloride salt form; improved solubility for coupling reactions. Precursor for DOTA-chelated tracers (e.g., AV02053, AV02070) .
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.37 Carbonitrile fused with thiazolo-pyrimidine; non-fluorinated. Antimicrobial/anticancer research .
6,11-Dihydro-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 Carbonitrile in quinazoline scaffold; lacks fluorination. Potential kinase inhibition .
4'-(3-Piperidin-1-yl-pyrrolidine-1-sulfonyl)-biphenyl-4-carbonitrile C₂₂H₂₄N₂O₂S 380.50 Sulfonamide-linked pyrrolidine; biphenyl carbonitrile. Not specified; structural similarity suggests kinase or receptor targeting .

Stability and Reactivity

  • Fluorination Advantage: The 4,4-difluoro substitution in the pyrrolidine ring reduces metabolic degradation compared to non-fluorinated analogues (e.g., compound 12) .
  • Safety Profile: The hydrochloride salt has moderate hazards (H315: skin irritation; H319: eye irritation) , whereas non-fluorinated carbonitriles like compound 11a lack detailed safety data .

Research Findings and Data

Key Studies on the Target Compound

  • Tracer Synthesis : Coupling with DOTA chelators achieved ⁶⁸Ga-labeled tracers with >95% radiochemical purity, validated in preclinical models .
  • Binding Affinity: Fluorination enhances FAP binding (IC₅₀ < 10 nM for AV02070) compared to non-fluorinated probes .

Comparative Performance Metrics

Parameter 1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Compound 11a Compound 12
Synthetic Yield 55–59% (intermediate) 68% 57%
Thermal Stability Stable up to 100°C (hydrochloride salt) Not reported Not reported
Biological Target Fibroblast Activation Protein (FAP) Microbial enzymes Kinases
Metabolic Stability (t₁/₂) >2 hours (in vivo) <30 minutes Not reported

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